乙酰氯,(苯甲酰氧基)-

描述

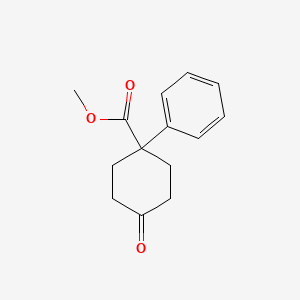

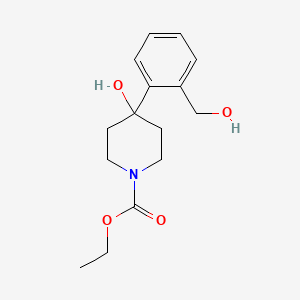

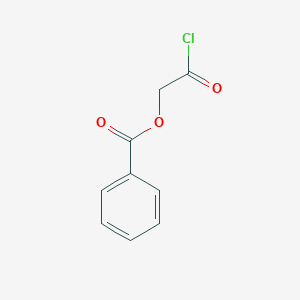

Acetyl chloride, (benzoyloxy)- , also known as benzyloxyacetyl chloride , is an acyl chloride derived from acetic acid . It belongs to the class of organic compounds called acid halides . The chemical formula for this compound is C₆H₅CH₂OCH₂COCl . It is a colorless liquid with a pungent odor .

Synthesis Analysis

- (S)-3-(methylamino)-3-(®-pyrrolidin-3-yl)propanenitrile : This compound serves as a key intermediate in the synthesis of a fluoroquinolone antibiotic used for respiratory tract infections .

- Non-racemic helicene : Benzyloxyacetyl chloride plays a role in the synthesis of this intriguing helical molecule .

- β-lactams : It has been employed in the preparation of β-lactam compounds .

Molecular Structure Analysis

The molecular structure of benzyloxyacetyl chloride consists of a benzene ring (benzoyl group) attached to an acetyl chloride moiety. The benzoyl group is connected to the acetyl chloride through an oxygen atom .

Chemical Reactions Analysis

Benzyloxyacetyl chloride can participate in various chemical reactions, including Friedel-Crafts acetylations and the formation of substituted 2-azetidinones that can be further elaborated into annulated β-lactams .

Physical And Chemical Properties Analysis

科学研究应用

膦酸衍生物的合成:乙酰氯用于合成 1-氨基烷基-和氨基(芳基)甲基膦酸衍生物。这涉及三组分缩合反应,表明其在复杂化学合成中的用途 (袁、陈和王,1991)。

溶剂分解中的机理研究:对乙酰氯在各种溶剂中的溶剂分解的研究提供了对 S(N)2 机理的见解,这对于理解化学反应路径和溶剂效应很重要 (Bentley、Llewellyn 和 Mcalister,1996)。

离子液体中的催化:乙酰氯已用于芳香亲电取代反应,如苯甲酰化和乙酰化,由离子液体中的三氟甲磺酸盐催化。这突出了其在绿色化学应用中提高区域选择性和转化率的作用 (Ross 和 Xiao,2002)。

氮杂吲哚的酰化:乙酰氯在氮杂吲哚的酰化中有效,这是合成药理学相关化合物的关键步骤 (张等人,2002)。

聚合物合成:它用于超支化聚酯的原位端基改性,证明了其在改性聚合物及其性能方面的作用 (Kricheldorf、Bolender 和 Wollheim,1999)。

胶原蛋白的修饰:乙酰氯已用于胶原蛋白的定量和选择性乙酰化,提供了对生物聚合物修饰的见解 (Bose 和 Joseph,1958)。

合成中的保护基:用于多羟基醇的选择性功能化,展示了其在有机合成中保护基策略中的作用 (Fréchet 和 Nuyens,1976)。

辐射诱导反应:在辐射化学中,乙酰氯因其与丙烯酸酯的反应而受到研究,提供了对辐射诱导聚合过程的见解 (Knolle、Müller 和 Mehnert,2000)。

安全和危害

属性

IUPAC Name |

(2-chloro-2-oxoethyl) benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO3/c10-8(11)6-13-9(12)7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZGAJRVMHROSBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70447226 | |

| Record name | Acetyl chloride, (benzoyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetyl chloride, (benzoyloxy)- | |

CAS RN |

54150-57-1 | |

| Record name | Acetyl chloride, (benzoyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。